molecular formula C14H18N2O2 B1404871 Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1160248-45-2

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B1404871
CAS No.: 1160248-45-2
M. Wt: 246.3 g/mol
InChI Key: AESURKCEBCHDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1160248-45-2) is a high-purity synthetic organic compound supplied as a white to off-white crystalline powder with ≥95% purity (HPLC) . Its unique structure, featuring a diazaspiro[3.4]octane core functionalized with a benzyl carboxylate group, makes it a valuable protected or functionalized intermediate in pharmaceutical and agrochemical research . This constrained spirocyclic architecture is particularly valuable in medicinal chemistry, serving as a versatile scaffold for the development of novel bioactive molecules and the generation of diverse molecular libraries in parallel synthesis and combinatorial chemistry . Researchers primarily employ this building block in the synthesis of pharmacologically active compounds, especially those targeting central nervous system (CNS) disorders . Its three-dimensional geometry is crucial for developing novel enzyme inhibitors and receptor modulators . The compound is for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage at 2-8°C under an inert atmosphere is recommended to maintain long-term stability .

Properties

IUPAC Name

benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESURKCEBCHDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes and Strategies

Three main synthetic approaches have been reported for related 2,5-diazaspiro[3.4]octane derivatives, focusing on annulation strategies of either the cyclopentane or the four-membered ring, using readily available starting materials and conventional transformations with minimal chromatographic purification:

Each approach aims to efficiently construct the spirocyclic core while allowing functionalization at the nitrogen and carboxylate positions.

Detailed Preparation Methodology

Synthesis via Benzylamine and Cyclopentane Derivatives (Adapted from ACS Omega, 2019)

Stepwise Procedure:
  • Imine Formation
    Benzylamine is reacted with a cyclopentanone derivative in toluene under reflux with a Dean–Stark apparatus to remove water and drive imine formation to completion. This step yields imines quantitatively, which are used directly in the next step without purification.

  • Nucleophilic Addition
    The imine intermediate is treated with allylmagnesium chloride in tetrahydrofuran (THF) at low temperature (-20 °C to room temperature), resulting in addition to the imine carbon and formation of amino alcohol intermediates.

  • One-Pot Functionalization and Bromination
    The amino alcohol is subjected to sequential treatment with aqueous hydrobromic acid, bromine, and triethylamine in dichloromethane at controlled temperature to install a bromine substituent at the spiro center.

  • Reduction to Spirocyclic Amine
    The brominated intermediate is reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature over 72 hours, yielding the benzyl-protected 2,5-diazaspiro[3.4]octane derivative.

  • Benzyl Ester Formation
    The free amine can be further reacted with benzyl chloroformate or benzyl ester precursors to install the benzyl carboxylate group at the 5-position, completing the synthesis of benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate.

Reaction Conditions Summary Table:
Step Reagents/Conditions Temperature Time Yield (%)
Imine Formation Benzylamine + cyclopentanone, toluene, reflux Reflux (~110 °C) 1 hour ~Quantitative
Nucleophilic Addition Allylmagnesium chloride in THF -20 °C to RT Overnight >90
Bromination HBr (aq), Br2, Et3N in CH2Cl2 <25 °C 1-2 hours ~90
Reduction LiAlH4 in THF 0 °C to RT 72 hours ~85-90
Benzyl Ester Formation Benzyl chloroformate, base (e.g., triethylamine) RT Several hours Variable

Alternative Method: Chloroacetylation and Cyclization (Adapted from Patent CN113214290A)

This four-step method uses 3-((benzylamino)methyl)oxetane cycloalkane-3-ol as starting material:

  • Chloroacetylation
    React compound 1 with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine or pyridine) at ≤10 °C to form compound 2.

  • Self-Cyclization
    Compound 2 undergoes intramolecular cyclization in an inert atmosphere with a strong base (e.g., sodium hydride or n-butyl lithium) in a polar aprotic solvent to generate compound 3.

  • Reduction
    Compound 3 is reduced by lithium aluminum hydride in an inert atmosphere to yield compound 4.

  • Catalytic Hydrogenation
    Compound 4 is hydrogenated under 20-100 psi hydrogen pressure at 20-50 °C for 8-20 hours with a catalyst (e.g., Pd/C) to remove the benzyl protecting group, yielding the target spiro compound.

Key Experimental Notes:
  • The first base can be triethylamine, pyridine, diisopropylethylamine, or potassium carbonate.
  • The second base is selected from sodium hydride, hexasilyl dimethyl amino lithium, or n-butyl lithium.
  • The reducing agent is lithium aluminum hydride.
  • Acetic acid may be added as an activator during hydrogenation.
  • The method benefits from inexpensive and scalable starting materials.

Analytical and Characterization Data

NMR Spectroscopy Data (Representative for Benzyl 2,5-diazaspiro[3.4]octane Derivatives)

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
1H NMR 7.20–7.40 Multiplet Aromatic protons (benzyl)
1H NMR 3.60–4.50 Multiplet CH2 adjacent to nitrogen
1H NMR 1.60–2.50 Multiplet Aliphatic ring protons
13C NMR 140–128 Aromatic C Benzyl ring carbons
13C NMR 50–70 Aliphatic C Spirocyclic carbons

Mass Spectrometry

  • Molecular ion peak consistent with $$C{14}H{19}N2O2$$ benzyl ester.
  • Typical $$m/z$$ around 282.7 g/mol for the hydrochloride salt form.

Comparative Analysis of Preparation Methods

Feature Chloroacetylation-Cyclization Route Annulation and Grignard Route
Starting Materials 3-((benzylamino)methyl)oxetane derivative Benzylamine + cyclopentanone derivatives
Number of Steps 4 4-5
Use of Strong Bases Yes (NaH, n-BuLi) Moderate (Et3N, LiAlH4)
Reaction Atmosphere Inert Inert
Purification Column chromatography Minimal chromatography
Scalability High (due to cheap raw materials) Moderate
Yield Range Not explicitly stated >85% in key steps

Summary and Recommendations

The preparation of this compound can be efficiently achieved via:

  • A four-step chloroacetylation, cyclization, reduction, and hydrogenation sequence starting from 3-((benzylamino)methyl)oxetane derivatives, suitable for large-scale synthesis due to inexpensive raw materials and robust conditions.

  • Alternatively, a multi-step annulation approach involving imine formation, Grignard addition, bromination, and reduction, which offers high yields and minimal purification but may require more careful control of reaction conditions.

Both methods have been validated by detailed experimental protocols and analytical characterization, providing reliable routes to this spirocyclic compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : Approximately 246.31 g/mol
  • Structure : The compound features a spirocyclic structure that integrates a diaza framework, allowing for diverse chemical interactions.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a vital intermediate in the synthesis of complex organic molecules, particularly those involving spirocyclic structures. Its unique properties allow for the development of various derivatives through oxidation, reduction, and substitution reactions.

Biology

  • Bioactive Compound in Drug Discovery : Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate has been investigated for its potential as a bioactive agent. Research indicates that it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity.

Medicine

  • Therapeutic Properties : The compound has shown promising results in antimicrobial and anticancer studies. Notably, it exhibits significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 µg/mL against multidrug-resistant strains .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent activity against Mycobacterium tuberculosis, suggesting its potential utility in treating tuberculosis .
  • Anticancer Properties : Investigations into the anticancer activity of this compound have revealed its ability to inhibit tumor cell proliferation through interaction with specific signaling pathways .
  • Drug Development : The compound's efficacy in modulating enzyme activity makes it a candidate for further development in therapeutic applications targeting various diseases .

Mechanism of Action

The mechanism of action of Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate 1160248-45-2 C₁₄H₁₈N₂O₂ 246.30 Benzyl ester; used in pharmaceuticals; H302/H315/H319/H335 hazards
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate 1272758-05-0 C₁₄H₁₈N₂O₂ 246.30 Positional isomer (2-carboxylate); similar applications but distinct reactivity
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate 1086398-04-0 C₁₁H₂₀N₂O₂ 212.29 tert-Butyl ester; lower lipophilicity; acid-labile protecting group
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate 914389-34-7 C₁₄H₁₆N₂O₃ 260.29 Oxo group at 1-position; increased polarity; potential for nucleophilic reactions
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride 1159822-76-0 C₁₂H₁₈N₂·2HCl 273.21 (free base) Salt form; enhanced water solubility; used in drug formulations

Structural and Functional Differences

  • Protecting Groups: The benzyl ester (CAS: 1160248-45-2) offers stability under acidic conditions but is cleavable via hydrogenolysis, making it suitable for orthogonal protection strategies . The tert-butyl ester (CAS: 1086398-04-0) is acid-sensitive, enabling deprotection under mild acidic conditions (e.g., TFA), which is advantageous in peptide synthesis .
  • Oxo Derivatives :
    • The 1-oxo derivative (CAS: 914389-34-7) introduces a ketone group, enhancing electrophilicity and enabling participation in condensation or Michael addition reactions .

Physicochemical Properties

  • Lipophilicity : The tert-butyl analog (logP ~2.1) is less lipophilic than the benzyl derivative (logP ~2.8), impacting membrane permeability and bioavailability .
  • Solubility: Salt forms like 5-benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS: 1159822-76-0) exhibit improved aqueous solubility, critical for intravenous formulations .

Biological Activity

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that integrates a diaza framework, characterized by the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} and a molecular weight of approximately 246.31 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure enables it to fit into binding sites with high affinity, modulating the activity of target molecules. This interaction can lead to various biological effects, including antimicrobial and antitubercular activities.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. Notably, it has demonstrated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 µg/mL against multidrug-resistant strains . This suggests its potential as an effective treatment option for tuberculosis.

Antitubercular Properties

The compound's derivatives have also been explored for their antitubercular properties. Studies have shown that modifications to the chemical structure can enhance potency against specific pathogens, leading to the identification of derivatives with improved therapeutic profiles .

Comparative Analysis with Similar Compounds

This compound can be compared with other diazaspiro compounds to highlight its unique properties:

Compound NameStructureUnique Features
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylateC14H18N2O2Exhibits potent antitubercular activity
Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylateC14H18N2O2Similar spirocyclic structure but different nitrogen positioning
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylateC15H20N2O2Contains an ethyl group instead of benzyl

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitubercular Activity Study : A study focused on the compound's efficacy against Mycobacterium tuberculosis reported promising results, highlighting its potential as an antitubercular agent .
  • Enzyme Inhibition Studies : Research has demonstrated that the compound acts as an enzyme inhibitor, modulating metabolic pathways crucial for pathogen survival .
  • Synthesis and Modification Research : The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing its biological activity .

Q & A

Q. What synthetic strategies are effective for preparing Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves spiroannulation via intramolecular cyclization. Key steps include:

  • Cyclization Catalysts: Use of palladium or copper catalysts to facilitate ring closure, as seen in spirocyclic analogs (e.g., Zelquistinel synthesis in ).
  • Protection/Deprotection: The benzyl carboxylate group can be introduced via benzylation of a preformed diazaspiro intermediate, with Boc (tert-butoxycarbonyl) protection for nitrogen atoms to prevent side reactions .
  • Optimization: Adjust reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or THF) to improve cyclization efficiency. Monitor intermediates using LCMS (e.g., m/z 757 [M+H]+ in ) and purify via flash chromatography or preparative HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • LCMS-HPLC Coupling : Use reverse-phase HPLC with conditions like a C18 column, gradient elution (acetonitrile/water + 0.1% TFA), and retention time comparison (e.g., 1.25 minutes in ) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic conformation and benzyl group integration. Key signals include aromatic protons (δ 7.2–7.4 ppm) and spirocyclic CH2 groups (δ 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₆N₂O₃ in ) with <2 ppm mass error .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound, particularly in neurological disorders?

Methodological Answer:

  • In Vitro Binding Assays : Screen against NMDA receptors, as structurally related compounds (e.g., Zelquistinel) act as partial agonists (). Use radioligand displacement assays (³H-MK-801) to measure receptor affinity .
  • Molecular Docking : Model the spirocyclic core’s interaction with the glycine-binding site of NMDA receptors using software like AutoDock Vina. Compare with co-crystallized ligands (e.g., ifenprodil) to identify critical hydrogen bonds and hydrophobic contacts .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Modify the benzyl group (e.g., fluorination, methoxy substitution) to assess impact on solubility and receptor binding. For example, analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced metabolic stability () .
  • Pharmacological Profiling : Test derivatives in functional assays (e.g., calcium flux in HEK293 cells expressing NMDA receptors) to quantify efficacy (EC₅₀) and potency .

Q. How can metabolic stability be evaluated and improved during lead optimization?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LCMS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation, as seen in deuterated benzyl esters () .

Q. What role does conformational rigidity play in the compound’s biological activity?

Methodological Answer:

  • X-ray Crystallography : Resolve the spirocyclic core’s 3D structure to confirm chair-like or boat-like conformations. Compare with active analogs (e.g., Zelquistinel) to correlate conformation with receptor activation .
  • Dynamic NMR Studies : Measure rotational barriers of the diazaspiro ring to assess flexibility. Restricted motion often enhances target binding by reducing entropy penalties .

Q. How does stereochemistry influence the compound’s pharmacological profile?

Methodological Answer:

  • Chiral Synthesis : Prepare enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) .
  • Enantiomer Testing : Compare in vitro activity (e.g., NMDA receptor EC₅₀) and in vivo pharmacokinetics (e.g., brain penetration) of (R)- and (S)-isomers to identify the bioactive form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.